molecular formula C17H19F2NO3S B1664761 (1,1'-Biphenyl)-4-sulfonamide, 2',4'-difluoro-N-(4-hydroxybutyl)-2-methyl- CAS No. 871113-99-4

(1,1'-Biphenyl)-4-sulfonamide, 2',4'-difluoro-N-(4-hydroxybutyl)-2-methyl-

Cat. No.: B1664761
CAS No.: 871113-99-4
M. Wt: 355.4 g/mol
InChI Key: TYHUSNQWWKFBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABD-295 is an antiresorptive agent, osteoclast inhibitor, and novel biphenylsulfide derivative with potent inhibitory effects on osteoclastic bone resorption in vitro. It has been shown to prevent ovariectomy-induced bone loss in vivo.

Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Application : Biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, specifically for AMPA receptor potentiators. This involves using a microbial-based surrogate biocatalytic system to produce sufficient amounts of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Synthesis of Biaryl Compounds

  • Application : Development of methods for efficient synthesis of 2-methyl derivatives of biaryl compounds like 1,1′-binaphthol and 1,1′-biphenols. This research demonstrates the potential of these methods for creating a variety of biaryl structures (Solinas et al., 2007).

Microbial Degradation of Sulfonamide Antibiotics

  • Application : Understanding the microbial degradation pathway of sulfonamides, where ipso-hydroxylation and subsequent fragmentation eliminate these compounds, could be relevant for environmental management and antibiotic resistance control (Ricken et al., 2013).

Development of Sulfonamide Derivatives

  • Application : Synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity. This includes the design and computational docking studies to estimate their binding energy against bacterial receptors (Saleem et al., 2018).

Synthesis of Sulfonamide Ligands and Metal Complexes

  • Application : Synthesizing sulfonamide-derived ligands and their transition metal complexes for potential use in various biological activities. These compounds exhibit moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Sulfonamide-based Nanofiltration Membranes

  • Application : Development of novel sulfonated thin-film composite nanofiltration membranes for dye treatment. This application demonstrates the potential of sulfonamide compounds in improving water filtration technology (Liu et al., 2012).

Properties

CAS No.

871113-99-4

Molecular Formula

C17H19F2NO3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H19F2NO3S/c1-12-10-14(24(22,23)20-8-2-3-9-21)5-7-15(12)16-6-4-13(18)11-17(16)19/h4-7,10-11,20-21H,2-3,8-9H2,1H3

InChI Key

TYHUSNQWWKFBCU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F

Appearance

Solid powder

871113-99-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABD-295;  ABD295;  ABD 295

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a method analogous to that described in Example 40, 4-bromo-3-methylphenyl-sulfonic acid-(4-hydroxybutyl)-amide and 2,4-difluorophenyl boronic acid were reacted to give the title compound as a thick oil. δC (DMSO, 62.9 MHz): 20.0, 26.4, 29.5, 43.1, 62.2, 104.2 (t, 25.4), 111.6 (d, J 21.5), 123.8 (d J 11.7), 124.4, 128.4, 131.7, 131.8 (m), 138.4, 139.4 (d, J 3.9), 159.4 (d J 250.0, 11.7) and 162.8 (dd 250.0, J 11.7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,1'-Biphenyl)-4-sulfonamide, 2',4'-difluoro-N-(4-hydroxybutyl)-2-methyl-
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